molecular formula C16H14N2O5 B5094029 ethyl 2-(4-amino-3-nitrobenzoyl)benzoate

ethyl 2-(4-amino-3-nitrobenzoyl)benzoate

Cat. No.: B5094029
M. Wt: 314.29 g/mol
InChI Key: WTLGEWPKUWAHEU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-amino-3-nitrobenzoyl)benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves the acylation of the amino group with 4-nitrobenzoyl chloride under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Ethyl 2-(4-amino-3-aminobenzoyl)benzoate.

    Substitution: Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate.

    Oxidation: Ethyl 2-(4-nitroso-3-nitrobenzoyl)benzoate.

Scientific Research Applications

Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions due to its functional groups.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-(4-amino-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor functions.

Comparison with Similar Compounds

Ethyl 2-(4-amino-3-nitrobenzoyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 2-(4-methyl-3-nitrobenzoyl)benzoate: Similar structure but with a methyl group instead of an amino group.

    Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Contains a chloro group instead of an amino group.

    Ethyl 2-(4-nitrobenzoyl)benzoate: Lacks the amino group.

The uniqueness of this compound lies in the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-(4-amino-3-nitrobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLGEWPKUWAHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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